Fingolimod Impurity 4
Overview
Description
Fingolimod Impurity 4 is a byproduct formed during the synthesis of Fingolimod, a sphingosine 1-phosphate receptor modulator used primarily in the treatment of multiple sclerosis. This impurity is one of several that can arise during the production process and is important to identify and quantify to ensure the purity and safety of the final pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fingolimod Impurity 4 typically involves multiple steps starting from m-bromophenylethyl alcohol. The process includes reactions such as bromination, substitution, and purification through column chromatography. For instance, one method involves dissolving a compound in anhydrous tetrahydrofuran, cooling it to 0°C, and sequentially adding imidazole, triphenylphosphine, and iodine. The reaction mixture is then heated to room temperature and allowed to react for 16 hours before purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: Fingolimod Impurity 4 undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Fingolimod Impurity 4 has several applications in scientific research:
Chemistry: Used as a reference standard in chromatographic methods to ensure the purity of Fingolimod.
Biology: Studied for its potential biological activity and effects on cellular pathways.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Fingolimod.
Industry: Utilized in quality control processes to monitor and minimize impurities in pharmaceutical production.
Mechanism of Action
The mechanism of action of Fingolimod Impurity 4 is not as well-studied as that of Fingolimod itself. it is believed to interact with similar molecular targets, such as sphingosine 1-phosphate receptors. These interactions can influence lymphocyte migration and immune responses, although the specific pathways and effects may differ from those of Fingolimod .
Comparison with Similar Compounds
- Fingolimod Hexyl Homolog
- Fingolimod Heptyl Homolog
- Fingolimod Nonyl Homolog
- Fingolimod Decyl Homolog
- 3-Phenethyl Fingolimod Analog
- 2-Phenethyl Fingolimod Analog
Comparison: Fingolimod Impurity 4 is unique in its specific structure and formation pathway. While other impurities and analogs share similar core structures, the variations in side chains and functional groups result in different chemical and biological properties. For instance, the hexyl and heptyl homologs differ in the length of their alkyl chains, which can affect their solubility and reactivity .
Properties
IUPAC Name |
N-[1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(16-22)21-17(2)23/h10-13,20,22H,3-9,14-16H2,1-2H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXZIVZQURIFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.